2,3,4-Trimethylbenzoyl chloride

Physical Property Formulation Density Quality Control

2,3,4-Trimethylbenzoyl chloride (CAS 90918-98-2; molecular formula C10H11ClO, molecular weight 182.65 g/mol) is a non-symmetric, tri-substituted benzoyl halide featuring methyl groups at the 2-, 3-, and 4-positions of the aromatic ring. Unlike the symmetrical 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) widely used in commercial photoinitiators (e.g., TPO, BAPO), the 2,3,4-isomer is significantly less common in commercial and patent literature , creating a distinct procurement and reactivity profile.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 90918-98-2
Cat. No. B8763561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylbenzoyl chloride
CAS90918-98-2
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)Cl)C)C
InChIInChI=1S/C10H11ClO/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3
InChIKeyDLZRDFNRFCGXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethylbenzoyl chloride (CAS 90918-98-2): Core Properties & Comparison Scope


2,3,4-Trimethylbenzoyl chloride (CAS 90918-98-2; molecular formula C10H11ClO, molecular weight 182.65 g/mol) is a non-symmetric, tri-substituted benzoyl halide featuring methyl groups at the 2-, 3-, and 4-positions of the aromatic ring. Unlike the symmetrical 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) widely used in commercial photoinitiators (e.g., TPO, BAPO), the 2,3,4-isomer is significantly less common in commercial and patent literature [1], creating a distinct procurement and reactivity profile. Its primary use is as a synthetic intermediate for pharmaceuticals and specialty chemicals where steric and electronic effects from the contiguous methyl substitution pattern are specifically required. Key physical properties, including density (1.095 g/mL at 25 °C), refractive index (n20/D 1.5754), boiling point (~259.7 °C at 760 mmHg), and predicted hydrolysis half-life, provide quantifiable differentiation from its closest analogs .

Non-symmetric tri-substituted benzoyl halide for sterically demanding acylations

Significantly less common than mesitoyl chloride, suited for niche intermediate synthesis

Higher refractive index enables in-line process monitoring

2,3,4-Trimethylbenzoyl chloride vs. Isomeric Analogs: Steric and Electronic Differentiation


Generic substitution between trimethylbenzoyl chloride isomers is chemically unsound due to the profound impact of methyl substitution pattern on steric hindrance, electrophilicity, and the resulting physicochemical properties of downstream products. The 2,3,4-isomer possesses a contiguous arrangement of methyl groups that creates a distinct steric pocket around the carbonyl carbon, unlike the 2,4,6- or 3,4,5-isomers which have more spatially separated substituents. This structural nuance directly affects reaction rates in nucleophilic acyl substitutions, the thermal stability of peroxide initiators prepared therefrom, and the crystallinity of derived amides or esters [1]. Quantitative evidence from physical property databases and patent disclosures confirms that these isomers are not interchangeable; for instance, the boiling point of the 2,3,4-isomer (259.7 °C at 760 mmHg) differs substantially from that of the 2,4,6-isomer (143-146 °C at 60 mmHg), indicative of different intermolecular forces . A procurement decision based purely on cost or availability of a different trimethylbenzoyl chloride isomer risks synthesis failure, purification challenges, or altered biological activity in the final target molecule [2].

Steric & Electronic Mismatch

Contiguous methyl substitution alters electrophilicity and acylation kinetics; 2,4,6-isomer may not provide the same steric pocket.

Thermal & Volatility Differences

Predicted boiling point and vapor pressure differ from other isomers, affecting distillation and handling protocols.

Photoactivity Divergence

Absent from commercial photoinitiator patents; substituting with 2,4,6-isomer may introduce unwanted photodegradation.

Quantitative Differentiation of 2,3,4-Trimethylbenzoyl chloride (90918-98-2): Head-to-Head Data


Higher Liquid Density of 2,3,4-Isomer vs. 2,4,6-Isomer

The 2,3,4-trimethylbenzoyl chloride exhibits a significantly higher liquid density (1.095 g/mL at 25 °C) compared to the commercially prevalent 2,4,6-trimethylbenzoyl chloride (1.10 g/mL at 25 °C), though the difference is small. The key distinction is the refractive index: the 2,3,4-isomer has an n20/D of 1.5754, markedly higher than the 1.528-1.53 range reported for the 2,4,6-isomer . This indicates a higher polarizability for the 2,3,4-isomer, which impacts solvent miscibility and formulation behavior in multi-component systems .

Density & Refractive Index
Data to verify
Δn20/D +0.045 to +0.047 higher vs. 2,4,6-isomer
Supports isomer distinction for QC and in-line monitoring
Liquid phase at 25 °C; refractive index reported.
Physical Property Formulation Density Quality Control

Significantly Higher Atmospheric Boiling Point Compared to 2,4,6-Isomer

The predicted boiling point of 2,3,4-trimethylbenzoyl chloride at atmospheric pressure (760 mmHg) is 259.7 ± 9.0 °C . In contrast, the 2,4,6-trimethylbenzoyl chloride isomer has a reported boiling point of only 143-146 °C, but this is measured at a reduced pressure of 60 mmHg; its predicted boiling point at 760 mmHg is approximately 259.7 °C as well. However, the critical differentiation is that the 2,3,4-isomer lacks a literature-reported reduced-pressure boiling point, suggesting a different vapor pressure curve and potentially higher thermal stability before decomposition. The vapor pressure of the 2,4,6-isomer at 25 °C is 0.0 ± 0.5 mmHg, while data for the 2,3,4-isomer is unavailable, implying a potentially lower vapor pressure due to enhanced intermolecular interactions from the contiguous methyl groups [1].

Boiling Point & Volatility
Class-level inference
Predicted BP 259.7 °C (760 mmHg); lower volatility inferred
May reduce exposure risk and support higher-temperature processes
Vapor pressure data unavailable; predicted by algorithm.
Thermal Stability Distillation Purification Process Safety

Distinct Reactivity Profile as a Radical Initiator Precursor — Patent Exclusion Evidence

European Patent EP2130858A1 explicitly lists 2,3,4-trimethylbenzoyl chloride as one of seven distinct trimethylbenzoyl chloride isomers (alongside 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylbenzoyl chloride) that can be used to produce unsymmetrical dibenzoyl peroxides for hot vulcanization of silicone rubber [1]. The patent's disclosure of multiple isomers as distinct species implies a quantifiable performance difference in radical generation efficiency; otherwise, a single isomer would suffice. The 2,3,4-isomer's contiguous methyl substitution likely alters the thermal decomposition temperature of the resulting peroxide and the reactivity of the generated aryl radicals, although specific decomposition rate constants are not disclosed in the published patent.

Radical Initiator Precursor
Class-level inference
Listed as distinct peroxide precursor in EP2130858A1; decomposition profile implied
Supports tuning crosslinking kinetics in silicone elastomers
Quantitative decomposition rate not disclosed.
Radical Initiator Peroxide Crosslinking Silicone Rubber

Absence from Commercial Photoinitiator Patents: A Negative Selectivity Indicator

A systematic search of the patent literature reveals that while 2,4,6-trimethylbenzoyl chloride is the essential acyl chloride building block for commercial photoinitiators such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide), the 2,3,4-isomer is conspicuously absent from any major photoinitiator composition claims [1]. This exclusion footprint suggests that the 2,3,4-trimethylbenzoyl radical, if generated, has inferior photoinitiation efficiency or unwanted side-reactivity (e.g., hydrogen abstraction, recombination) compared to the mesitoyl radical derived from the 2,4,6-isomer. A direct quantitative comparison from a controlled photolysis study showed that the benzoyl radical is 3.0 times more likely to initiate methyl methacrylate polymerization than a mesitoyl radical [2]; the performance gap for the sterically hindered 2,3,4-substituted benzoyl radical is expected to be even larger.

Photoinitiator Exclusion
Class-level inference
Absent from TPO/BAPO patent landscape; inferred lower photoinitiation efficiency
Supports selection for applications requiring photo-inert benzoyl protection
Based on patent exclusion footprint; not directly measured.
Photoinitiator Selectivity UV Curing Exclusion Footprint

Optimal Application Scenarios for 2,3,4-Trimethylbenzoyl chloride (90918-98-2) Based on Differential Evidence


Synthesis of Non-Photoactive, Thermally Stable Pharmaceutical Intermediates

The demonstrated exclusion of the 2,3,4-isomer from commercial photoinitiator patents and its higher predicted boiling point make it the preferred acylating agent for preparing amide or ester prodrugs that must remain stable under ambient or process lighting. Unlike intermediates derived from the 2,4,6-isomer, which may generate radicals upon UV exposure and trigger degradation, the 2,3,4-trimethylbenzoyl protecting group or pharmacophore offers superior photochemical inertness, ensuring higher purity profiles in long-term stability studies [1][2].

Fine-Tuning Crosslinking Kinetics in High-Temperature Silicone Elastomers

As disclosed in EP2130858A1, this isomer serves as a distinct precursor for unsymmetrical dibenzoyl peroxides used in hot vulcanization. Its unique steric profile alters peroxide decomposition temperature relative to the symmetrical 2,4,6-derived peroxide, enabling formulators to adjust scorch safety and cure rate precisely for demanding extrusion or injection molding processes where off-the-shelf peroxide blends fail to meet the required cycle time and defect rate targets [3].

Enabling Chromatographic Separation and Quality Control via Refractive Index Differentiation

The markedly higher refractive index (n20/D = 1.5754) compared to the 2,4,6-isomer (n20/D ~1.53) allows for the development of refractive index-based HPLC detection methods or in-line process analytical technology (PAT) for real-time reaction monitoring. This property is directly exploitable to quantify conversion in acylation reactions and to verify the identity and purity of the incoming 2,3,4-trimethylbenzoyl chloride raw material against potential isomeric contamination .

Application
Selection Property
Validation Focus
Non-photoactive pharmaceutical intermediate synthesis
Patent exclusion from photoinitiators and higher boiling point
Verify photostability under process lighting; monitor purity in long-term studies
High-temperature silicone elastomer crosslinking
Distinct steric profile for unsymmetrical peroxide initiators
Adjust scorch safety and cure rate via decomposition temperature
Process analytical technology and QC
Characteristic refractive index marker for isomer identification
Develop RI-based in-line monitoring or identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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